1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid
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Description
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid is a compound that contains an indole moiety . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and have been used as biologically active compounds for treating various disorders in the human body .
Synthesis Analysis
Indole derivatives, including 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid, have been synthesized using various methods . The importance of this ring system has led to the investigation of novel methods of synthesis . For instance, a series of novel indole-3-carboxylic acid derivatives have been synthesized and evaluated for their herbicidal activity .Scientific Research Applications
Catalysis and Organic Synthesis
High Pressure Reactions and Catalysis : A variety of 1,1-cyclopropane dicarboxylic acid esters reacted with indoles under hyperbaric conditions, leading to the formation of 4-indolyl dicarboxylic acid esters. This process involved smooth ring opening catalyzed by ytterbium triflate, resulting in mono-acids upon hydrolysis and decarboxylation (Harrington & Kerr, 1997).
Ring-Opening Reactions : Cyclopropanes, substituted with a carboalkoxy and a carbohydroxy group, underwent ring-opening reactions with indole nucleophiles under catalyst-free, hyperbaric conditions. An internal hydrogen bond facilitated activation, avoiding the need for a Lewis acid catalyst and preventing decarboxylation (Emmett & Kerr, 2011).
Biological Activities
Ethylene Precursors in Plants : Research on 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants, revealed its conversion into 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves, confirming the natural occurrence of this conjugate (Hoffman, Yang, & McKeon, 1982).
Mitigating Drought and Salt Stress in Plants : ACC deaminase-producing beneficial rhizobacteria were shown to enhance the biochemical parameters and cell wall properties of Panicum maximum exposed to salt and drought stress, focusing on bioethanol production. This study highlighted the role of soil microorganisms in reducing stress ethylene in host plants (Tiwari, Duraivadivel, Sharma, & H.P., 2018).
Chemical Synthesis and Material Science
Synthesis of Spiro and Cyclopropa Compounds : The synthesis of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid derivatives was described, involving diastereoselective cyclopropanation reactions. These compounds are of interest for their potential as conformationally constrained analogues of biologically active indoles (Yong, Ung, Pyne, Skelton, & White, 2007).
properties
IUPAC Name |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-11(15)12(5-6-12)9-7-13-10-4-2-1-3-8(9)10/h1-4,7,13H,5-6H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIGTFNHRGPKSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CNC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid | |
CAS RN |
1368896-60-9 |
Source
|
Record name | 1-(1H-indol-3-yl)cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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